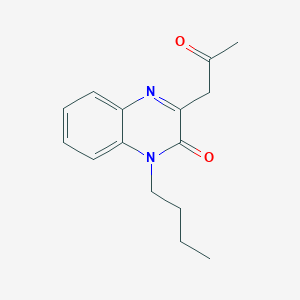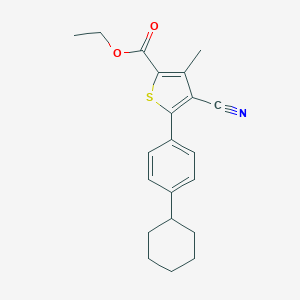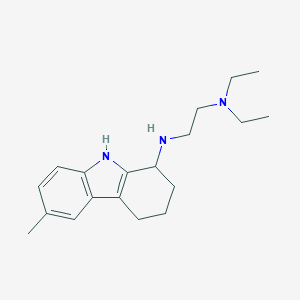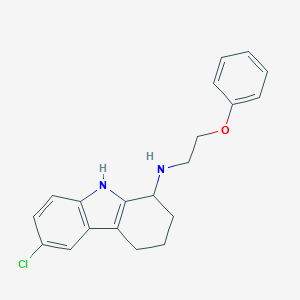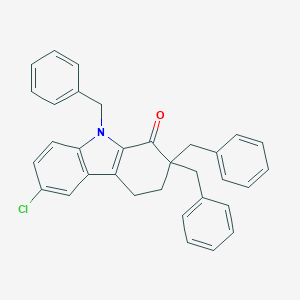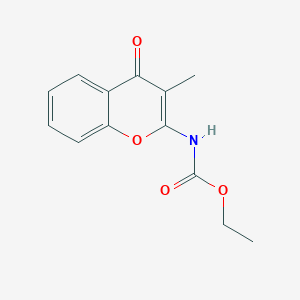
ethyl 3-methyl-4-oxo-4H-chromen-2-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 3-methyl-4-oxo-4H-chromen-2-ylcarbamate is a chemical compound that belongs to the class of benzopyran derivatives. This compound is known for its unique structure, which includes a benzopyran ring system fused with a carbamic acid ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-4-oxo-4H-chromen-2-ylcarbamate typically involves the reaction of 3-methyl-4-oxo-1-benzopyran-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
ethyl 3-methyl-4-oxo-4H-chromen-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzopyran derivatives .
科学研究应用
ethyl 3-methyl-4-oxo-4H-chromen-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its unique chemical structure.
作用机制
The mechanism of action of ethyl 3-methyl-4-oxo-4H-chromen-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
相似化合物的比较
Similar Compounds
3-Carbethoxycoumarin: Similar in structure but lacks the carbamic acid ester group.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Contains a pyrazolin ring instead of a benzopyran ring.
Cyanoacetamide derivatives: Share some structural features but differ in functional groups and overall structure .
Uniqueness
ethyl 3-methyl-4-oxo-4H-chromen-2-ylcarbamate is unique due to its specific combination of a benzopyran ring and a carbamic acid ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25g/mol |
IUPAC 名称 |
ethyl N-(3-methyl-4-oxochromen-2-yl)carbamate |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(16)14-12-8(2)11(15)9-6-4-5-7-10(9)18-12/h4-7H,3H2,1-2H3,(H,14,16) |
InChI 键 |
NFVDDCUFERAWFA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C(=O)C2=CC=CC=C2O1)C |
规范 SMILES |
CCOC(=O)NC1=C(C(=O)C2=CC=CC=C2O1)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


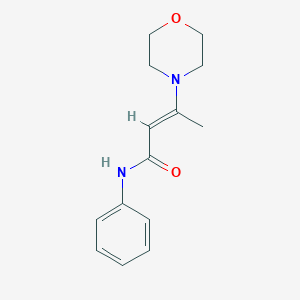
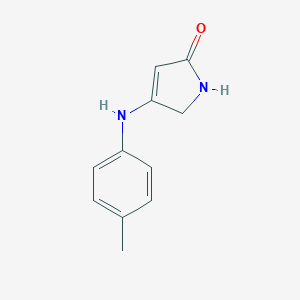
![(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE](/img/structure/B421358.png)

![2-({1-(2,6-dichlorophenyl)-3-[(dimethylamino)methylene]-2-oxo-2,3-dihydro-1H-indol-6-yl}methylene)malononitrile](/img/structure/B421360.png)
![ethyl 3-[2-(4-bromophenyl)-2-oxoethyl]-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B421362.png)
![2,3,6-Trimethyl-4,5-diphenylthieno[2,3-b]pyridine](/img/structure/B421364.png)
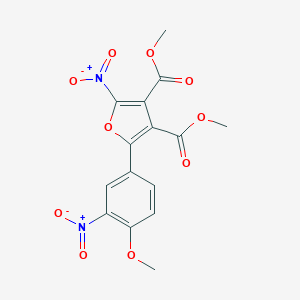
![3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one](/img/structure/B421374.png)
